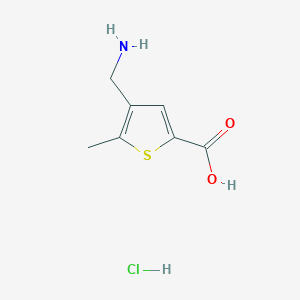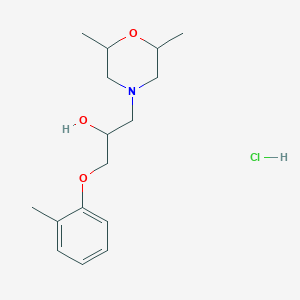
1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride, also known as DMOT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOT is a chiral molecule that possesses a tertiary amine, an ether, and an alcohol functional group, making it a versatile molecule for various applications.
Applications De Recherche Scientifique
Conformational Analysis in Crystal Structures
The conformational behavior of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including their hydrochloride forms, was studied through X-ray diffraction analysis. These studies contribute to the understanding of molecular conformations in different environments, such as crystal structures versus solution states. Structural analysis revealed diverse conformations, including unusual antiperiplanar arrangements and hydrogen-bonded chains and rings, demonstrating the importance of these analyses in designing compounds with specific physical and chemical properties (Nitek et al., 2020).
Synthesis and Application in Corrosion Inhibition
Research on the synthesis of tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, has shown their application in corrosion inhibition. These compounds, by forming a protective layer on metal surfaces, demonstrate potential as anodic inhibitors, highlighting their importance in protecting carbon steel from corrosion. The electrochemical performance of these compounds was studied, showing the effect of concentration on inhibition efficiency (Gao et al., 2007).
Potential in Drug Discovery and Pharmacology
The structural features of compounds related to "1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride" have been explored in the context of beta-adrenoceptor blocking agents. Such research demonstrates the potential of these compounds in developing cardioselective beta-blockers, which are crucial in treating cardiovascular diseases. The affinity of these compounds to beta-1 and beta-2 adrenoceptors was assessed, contributing valuable insights into their pharmacological applications (Rzeszotarski et al., 1979).
Material Science and Surface Chemistry
Investigations into the synthesis and biological activity of specific propan-2-ol derivatives have revealed their potential in material science and surface chemistry, particularly in anticonvulsive and n-cholinolytic activities. These studies underscore the versatility of these compounds in creating materials with specific biological properties (Aghekyan et al., 2017).
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-12-6-4-5-7-16(12)19-11-15(18)10-17-8-13(2)20-14(3)9-17;/h4-7,13-15,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYUIXNQENIFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)sulfanyl]-4-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2571857.png)
![2-[(2-Fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2571858.png)
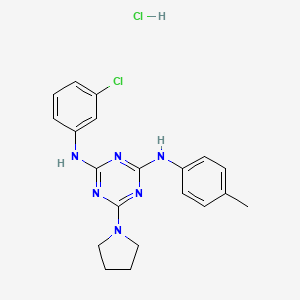
![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)
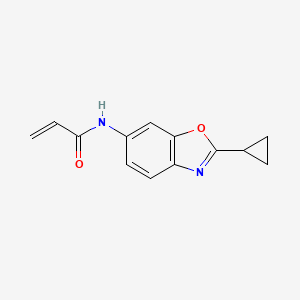
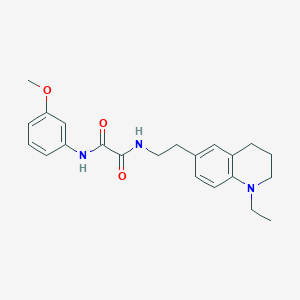
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571865.png)
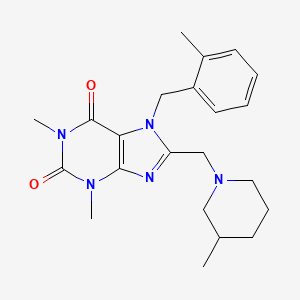
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)
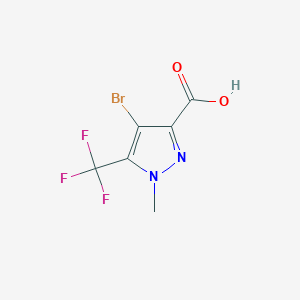
![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)
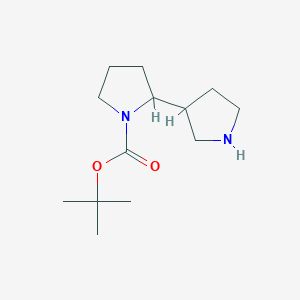
![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)
